molecular formula C16H12N4O4 B229661 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide

2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide

Cat. No. B229661
M. Wt: 324.29 g/mol
InChI Key: OOYCVKXJDRAKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has various applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is not fully understood. However, it has been suggested that this compound can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. It has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase IIα, and inhibit the activity of carbonic anhydrase IX. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide in lab experiments include its fluorescent properties, anti-tumor activity, and potential use in cancer therapy. However, the limitations of using this compound include its toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the use of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide in scientific research. One potential direction is the development of this compound as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Finally, this compound could be used as a tool for the detection of zinc ions in living cells.
Conclusion
In conclusion, 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound that has various applications in scientific research. It is synthesized using a specific method and has been shown to have anti-tumor activity, anti-inflammatory properties, and potential use in cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential use in scientific research.

Synthesis Methods

The synthesis of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide involves the reaction of 5-nitro-2-oxoindole-3-carboxylic acid with thionyl chloride to form 5-nitro-2-oxoindole-3-carbonyl chloride. This intermediate is then reacted with 2-aminobenzohydrazide in the presence of triethylamine to form 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide.

Scientific Research Applications

2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide has various applications in scientific research. It is used as a fluorescent probe for the detection of zinc ions in living cells. This compound has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been used as a photosensitizer for photodynamic therapy.

properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

2-methyl-N//'-(5-nitro-2-oxoindol-3-yl)benzohydrazide

InChI

InChI=1S/C16H12N4O4/c1-9-4-2-3-5-11(9)15(21)19-18-14-12-8-10(20(23)24)6-7-13(12)17-16(14)22/h2-8H,1H3,(H,19,21)(H,17,18,22)

InChI Key

OOYCVKXJDRAKAC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-]

SMILES

CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.